molecular formula C19H17N3O B2583722 3-amino-N-[4-(phenylamino)phenyl]benzamide CAS No. 1797861-62-1

3-amino-N-[4-(phenylamino)phenyl]benzamide

Cat. No.: B2583722
CAS No.: 1797861-62-1
M. Wt: 303.365
InChI Key: DHYYHLSGCQREOR-UHFFFAOYSA-N
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Description

3-amino-N-[4-(phenylamino)phenyl]benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of an amino group attached to the benzamide structure, which is further substituted with a phenylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-[4-(phenylamino)phenyl]benzamide typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The reaction conditions often include the use of solvents such as ethanol and dimethylformamide (DMF), and the process may involve heating and stirring to facilitate the reaction . The purity of the synthesized compounds is usually confirmed through various analytical techniques such as IR, NMR, and mass spectrometry .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization and chromatography to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-amino-N-[4-(phenylamino)phenyl]benzamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions may vary depending on the specific type of reaction but often involve controlled temperatures and the use of appropriate solvents.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives of the compound, while reduction reactions may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted benzamide derivatives .

Comparison with Similar Compounds

3-amino-N-[4-(phenylamino)phenyl]benzamide can be compared with other similar compounds, such as:

These compounds share structural similarities with this compound but differ in their specific substituents and functional groups

Properties

IUPAC Name

3-amino-N-(4-anilinophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O/c20-15-6-4-5-14(13-15)19(23)22-18-11-9-17(10-12-18)21-16-7-2-1-3-8-16/h1-13,21H,20H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHYYHLSGCQREOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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